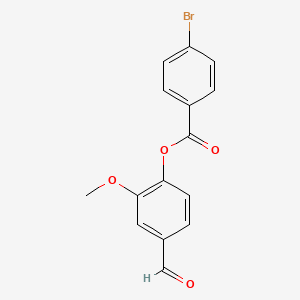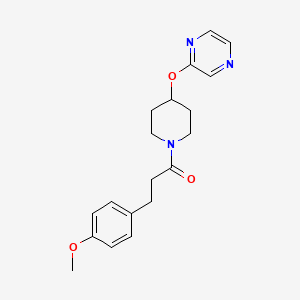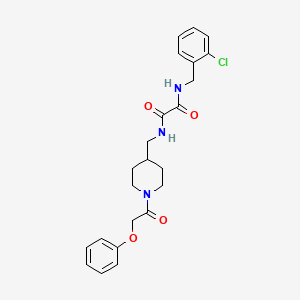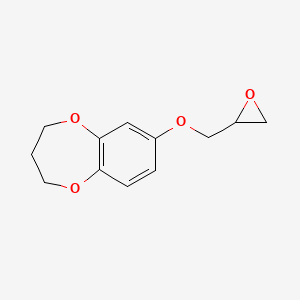![molecular formula C8H12O3 B2928357 7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one CAS No. 2059971-87-6](/img/structure/B2928357.png)
7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one” is a spirocyclic compound, which means it has two rings sharing a single atom . The “7-(Hydroxymethyl)” part suggests the presence of a hydroxymethyl group (-CH2OH) at the 7th position. The “6-oxa” indicates an oxygen atom replacing a carbon in the 6th position. The “octan-2-one” suggests it’s an eight-membered ring with a ketone functional group at the second position .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used for this .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, while the ketone could undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined experimentally. These properties would be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity .Wissenschaftliche Forschungsanwendungen
Supramolecular Aggregation
The study of supramolecular aggregation in hydroxycarboxylic acid derivatives, including structures related to "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one," has revealed that the conformation of the hydroxymethyl group influences the dimensionality of supramolecular structures through hydrogen bonding. This has implications for designing materials with specific physical properties (Foces-Foces et al., 2005).
Cycloaddition Reactions
Cycloaddition reactions involving derivatives of "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one" have been explored to produce novel compounds. These reactions have been found to be stereospecific, leading to the creation of compounds with distinct envelope conformations of the isoxazolidine rings, which could be pivotal in developing new pharmaceuticals or materials (Chiaroni et al., 2000).
Transformation into Antibiotics
The transformation of cephalosporanic acid derivatives into new cephalosporin antibiotics through laccase-catalyzed phenolic oxidation showcases the potential of "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one" related compounds in antibiotic development. This transformation has been crucial in creating more active antibiotic compounds (Agematu et al., 1993).
Polymer Synthesis
The compound has been used in the synthesis of poly(oxy-1,2-phenylene-oxymethylene), a process that involves melt polymerization. This highlights its utility in developing new polymeric materials with potential applications in various industrial sectors (Kubo et al., 2000).
Corrosion Inhibition
Research has also explored the use of spirocyclopropane derivatives for mild steel protection in acidic environments. These studies suggest that compounds related to "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one" could serve as effective corrosion inhibitors, which is vital for extending the lifespan of metal structures and components (Chafiq et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYPUSTYGCYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2928274.png)


![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)
methanone](/img/structure/B2928283.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2928287.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2928288.png)


![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2928292.png)
![5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2928294.png)
![2-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2928296.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2928297.png)